molecular formula C5H5BFNO2 B071887 2-Fluoropyridine-3-boronic acid CAS No. 174669-73-9

2-Fluoropyridine-3-boronic acid

Cat. No. B071887
M. Wt: 140.91 g/mol
InChI Key: YUHZIUAREWNXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05616590

Procedure details

800 ml (1.28 mol) of n-BuLi (1.6M in hexane) are added to a solution of 188 ml (1.32 mol) of TMP in 1,000 ml of THF at -78° C. under argon. After the mixture has been stirred for 45 minutes at this temperature, 120.4 g (1.24 mol) of 2-fluoropyridine in 200 ml of THF are added in the course of 3 minutes. After the mixture has been stirred for 4 hours at -78° C., a solution of 128.8 g (1.24 mol) of trimethyl borate in 200 ml of THF is added dropwise in the course of 20 minutes. Then, 200 ml of a 1: 1 mixture of water/THF is added at 25° C., and 256 ml of concentrated HCl are added dropwise, with ice-cooling. The organic phase is separated off, and the aqueous phase is washed twice using Et2O, filtered and concentrated in vacuo. Crude yield 148.2 g.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
128.8 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
256 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]CCCC.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[B:13](OC)([O:16]C)[O:14]C.Cl>C1COCC1.O.C1COCC1>[F:6][C:7]1[C:12]([B:13]([OH:16])[OH:14])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:5.6|

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
120.4 g
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
128.8 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
256 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After the mixture has been stirred for 4 hours at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in the course of 3 minutes
Duration
3 min
ADDITION
Type
ADDITION
Details
is added at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
the aqueous phase is washed twice using Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC1=NC=CC=C1B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.